molecular formula C8H5BrN2O2 B15329409 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15329409
M. Wt: 241.04 g/mol
InChI Key: CDPFSWUTOYYXOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one using bromine or a brominating agent . The reaction is usually carried out in a suitable solvent such as acetic acid or chloroform, and the temperature is maintained to ensure the selective bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography .

Scientific Research Applications

Chemistry: In chemistry, 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine: It is studied for its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound . Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their efficacy and safety in various applications .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom at the 7th position in 7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

7-bromo-3-hydroxypyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-3-6(12)8(13)11(7)4-5/h1-4,12H

InChI Key

CDPFSWUTOYYXOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1Br)O

Origin of Product

United States

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